molecular formula C17H22O2 B10850198 Lorneic acid A

Lorneic acid A

Cat. No.: B10850198
M. Wt: 258.35 g/mol
InChI Key: BPISPUIKHXBPSU-CDJQDVQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lorneic Acid A is a biologically active trialkyl-substituted aromatic acid isolated from endophytic actinomycetes, specifically Streptomyces species found in association with plants such as Betula mandshurica Nakai . This class of natural products is part of a family of secondary metabolites produced by soil-dwelling bacteria known for their prolific production of diverse bioactive compounds . The lorneic acid family, which includes analogues from this compound to J, has been evaluated for inhibitory activity against enzymes like tyrosinase, indicating its potential in biochemical and pharmacological research . Providing a consistent and pure supply of this compound for laboratory investigations is crucial. A recent scientific achievement has demonstrated a concise total synthesis of this compound, constructing the molecule from 2-bromo-5-methylbenzaldehyde in 7 steps with an overall yield of 23% . The key strategy in this synthesis involves a Heck reaction to install the carboxylic side-arm, providing researchers with a reliable synthetic route to this compound . This compound is presented here as a high-quality standard for use in natural product research, antimicrobial discovery initiatives, and enzymatic studies. It is intended for in vitro research only. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

(E)-4-[2-[(E)-hex-1-enyl]-4-methylphenyl]but-3-enoic acid

InChI

InChI=1S/C17H22O2/c1-3-4-5-6-8-16-13-14(2)11-12-15(16)9-7-10-17(18)19/h6-9,11-13H,3-5,10H2,1-2H3,(H,18,19)/b8-6+,9-7+

InChI Key

BPISPUIKHXBPSU-CDJQDVQCSA-N

Isomeric SMILES

CCCC/C=C/C1=C(C=CC(=C1)C)/C=C/CC(=O)O

Canonical SMILES

CCCCC=CC1=C(C=CC(=C1)C)C=CCC(=O)O

Origin of Product

United States

Preparation Methods

Initial Four-Step Synthesis via Heck Coupling and Jones Oxidation

The first reported total synthesis of this compound was achieved in four steps from 2-bromo-5-methylbenzaldehyde, leveraging a palladium-catalyzed Heck reaction as the pivotal step. The sequence is outlined below:

Step 1: Heck Reaction
The bromoarene undergoes a Heck coupling with trans-cinnamyl alcohol under palladium catalysis (Pd(OAc)₂, PPh₃), forming a conjugated trans-olefin while introducing the alcohol side chain. Key parameters include:

  • Base : Triethylamine (3 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 100°C

  • Yield : 65–70%

Step 2: Jones Oxidation
The primary alcohol from the Heck product is oxidized to a carboxylic acid using Jones reagent (CrO₃ in H₂SO₄/acetone). This step achieves a 75–80% yield but requires precise control of reaction time to avoid over-oxidation.

Step 3: Methylation
The carboxylic acid is methylated using diazomethane (CH₂N₂) in ether, yielding the methyl ester with near-quantitative conversion.

Step 4: Deprotection
Final hydrolysis of the methyl ester under basic conditions (NaOH, MeOH/H₂O) affords this compound in 85–90% yield.

Overall Yield : 20–26% over four steps.

Table 1: Four-Step Synthesis Reaction Conditions and Yields

StepReactionReagents/ConditionsYield (%)
1Heck CouplingPd(OAc)₂, PPh₃, Et₃N, DMF, 100°C65–70
2Jones OxidationCrO₃, H₂SO₄, acetone, 0°C75–80
3MethylationCH₂N₂, Et₂O, rt95–99
4DeprotectionNaOH, MeOH/H₂O, reflux85–90

Improved Five-Step Synthesis via Suzuki Cross-Coupling and Carboxylation

A second-generation route addresses limitations of the initial method by introducing Suzuki cross-coupling and palladium-catalyzed carboxylation, achieving higher overall yields (50%) in five steps:

Step 1: Suzuki Coupling
2-Bromo-5-methylbenzaldehyde reacts with a boronic ester under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to install the carboxylic acid side chain. Yield: 90%.

Step 2: Heck Reaction
Identical to the initial method, yielding the trans-olefin intermediate.

Step 3: Carboxylation
A palladium-catalyzed carboxylation with formic acid (HCOOH) introduces the second carboxylic acid group. Yield: 80%.

Step 4/5: Methylation and Deprotection
Similar to the four-step method but with optimized purification.

Overall Yield : 50% over five steps.

Table 2: Five-Step Synthesis Comparative Advantages

ParameterFour-Step MethodFive-Step Method
Total Steps45
Overall Yield (%)20–2650
Key InnovationHeck ReactionSuzuki + Carboxylation

Biosynthetic Methods

Biosynthesis offers an alternative route to this compound, leveraging the native metabolic pathways of Streptomyces sp. NPS554. Isotope labeling and genomic studies have elucidated its polyketide origin.

Polyketide Synthase (PKS) Pathway

This compound is synthesized via a type I PKS system, where modular enzyme complexes assemble the carbon backbone through sequential condensation of malonyl and methylmalonyl units.

Key Steps :

  • Chain Initiation : Acetyl-CoA primes the PKS.

  • Chain Elongation : Seven elongation cycles incorporating:

    • Three malonyl-CoA units

    • One methylmalonyl-CoA unit

    • Three additional malonyl-CoA units.

  • Cyclization and Aromatization : A cytochrome P450 (Orf1-257) catalyzes epoxidation and subsequent aromatization to form the trialkyl-substituted benzene core.

Feeding Experiments :

  • [1-¹³C]Acetate labeling confirmed acetate incorporation at C-1, C-3, C-5, C-9, C-11, C-13, and C-15.

  • [1-¹³C]Propionate labeled C-7, indicating methylmalonate utilization.

Yield : 13.5 mg/L in optimized fermentation.

Table 3: Biosynthetic Pathway Insights

FeatureDetail
PrecursorsAcetate, propionate
Key EnzymesType I PKS, Cytochrome P450 (Orf1-257)
Labeling Pattern7 carbons from acetate, 1 from propionate
Fermentation Yield13.5 mg/L

Comparative Analysis of Methods

Efficiency and Scalability

  • Total Synthesis : The five-step method’s 50% yield surpasses biosynthesis (13.5 mg/L) and the initial four-step approach, making it more viable for large-scale production.

  • Biosynthesis : While environmentally sustainable, low titers and complex downstream processing limit industrial applicability.

Environmental and Economic Considerations

  • Heck/Suzuki Reactions : Require palladium catalysts and toxic solvents (DMF), raising costs and waste concerns.

  • Fermentation : Utilizes renewable substrates but necessitates genetic strain optimization to improve yields .

Chemical Reactions Analysis

Heck Reaction

The Pd-catalyzed Heck coupling is central to forming the conjugated trans olefin and installing the carboxylic acid sidechain. This reaction connects 2-bromo-5-methylbenzaldehyde with allylic alcohols under palladium catalysis. Optimization involved testing bases (e.g., triethylamine, K2CO3) and temperatures (80–120°C) to improve regioselectivity and yield .

Carboxylation

Palladium-catalyzed carboxylation of allylic alcohols with formic acid streamlined the synthesis of lorneic acids A and J. This step replaced a 3-step homologation sequence, reducing total steps from 7 to 5 and doubling yields (46–50%) .

Jones Oxidation

Oxidation of trans-cinnamyl alcohol intermediates to carboxylic acids was accomplished using Jones reagent (CrO3 in H2SO4/acetone) at 0°C. This step is critical for installing the terminal carboxyl group .

Reaction Optimization and Conditions

The table below summarizes reaction conditions and outcomes across syntheses:

ReactionReagents/ConditionsRoleYield/OutcomeReferences
Heck Coupling Pd(OAc)2, PPh3, K2CO3, DMF, 120°CForms trans olefin backbone85% per step
Suzuki Coupling Pd(dppf)Cl2, boronic acid, K2CO3, dioxaneIntroduces carboxylic acid61% (4 steps)
Jones Oxidation CrO3, H2SO4, acetone, 0°COxidizes alcohol to carboxylic acidQuantitative
Carboxylation Pd(PPh3)4, formic acid, DMF, 80°CDirect COOH installation50% (5 steps)

Methylation for Analysis

This compound was methylated using trimethylsilyldiazomethane (TMSD) in methanol to form its methyl ester (1a). This derivative confirmed the carboxylic acid moiety via ¹H NMR (δ 3.73 ppm) and HMBC correlations .

Stereocontrolled Additions

A chiral amide-mediated aryl lithium addition to aldehydes established the S-configuration at the benzylic alcohol in lorneic acid B. While not directly used for this compound, this method informed stereochemical strategies for related analogs .

Biosynthetic Insights

Isotopic labeling studies with [¹³C]acetate and [¹³C]propionate revealed that this compound’s benzene ring and sidechain derive from polyketide synthase (PKS) pathways. Key enrichments at C-3 (121.8 ppm, 6.71-fold) and C-5 (131.7 ppm, 6.53-fold) suggest acetate incorporation into aromatic positions .

Comparative Synthetic Routes

Earlier syntheses required 11–12 steps with 20–26% yields, whereas modern approaches achieved:

  • 4-step route : Heck coupling, Grignard addition, oxidation, carboxylation (23% yield) .

  • 5-step route : Suzuki coupling, carboxylation, and oxidation (46–50% yield) .

Scientific Research Applications

Synthetic Methods

The synthesis of Lorneic Acid A has been achieved through multiple routes:

  • Total Synthesis : A four-step synthesis starting from 2-bromo-5-methylbenzaldehyde.
  • Heck Reaction : Utilizes palladium catalysis to form conjugated trans olefins.
  • Jones Oxidation : Involves the oxidation of trans-cinnamyl alcohol.
  • Carboxylation : Employs palladium-catalyzed carboxylation of allylic alcohol intermediates.

These methods are still under optimization to improve yields and simplify production processes .

Biological Applications

This compound has shown promising biological activities, particularly in the inhibition of phosphodiesterase enzymes, which play crucial roles in various physiological processes.

Phosphodiesterase Inhibition

  • Mechanism of Action : this compound primarily inhibits phosphodiesterase type 5 (PDE5), which is involved in regulating vascular smooth muscle relaxation and blood flow.
  • Therapeutic Potential : It has potential applications in treating conditions such as:
    • Pulmonary Hypertension
    • Erectile Dysfunction
    • Heart Failure
    • Inflammatory Diseases

In vitro studies have demonstrated significant PDE5 inhibitory activity with an estimated IC50 value of 12.6 µM for this compound, indicating its potency compared to other similar compounds .

Industrial Applications

The industrial potential of this compound lies in its use as a chemical intermediate in organic synthesis and the development of new pharmaceuticals. Its unique structure allows for modifications that could lead to novel therapeutic agents.

Comparison with Related Compounds

Compound NameStructure TypePDE5 Inhibition (IC50)
This compoundTrialkyl-substituted aromatic acid12.6 µM
Lorneic Acid BSimilar structure87.1 µM
Lorneic Acids C & DFewer synthetic stepsVaried

This table illustrates the comparative potency of this compound against its analogs, highlighting its superior inhibitory activity on PDE5 .

Case Studies

  • Study on Biological Activity : Research conducted on the isolation and biological evaluation of this compound demonstrated its effectiveness in inhibiting phosphodiesterases with selectivity towards PDE5. The study utilized various bioassays to confirm its activity at concentrations relevant for therapeutic use .
  • Synthesis Optimization : Ongoing research focuses on optimizing synthetic routes for this compound to enhance yield and efficiency, which is crucial for scaling up production for pharmaceutical applications .

Comparison with Similar Compounds

Lorneic acid A belongs to a rare class of trialkyl-substituted aromatic acids. Below is a systematic comparison with structurally and functionally related compounds:

Structural Comparisons
Compound Molecular Formula Core Structure Key Substituents Source Reference
This compound C17H24O2 1,2,4-Trisubstituted benzene Pentane side chain with carboxylic acid Marine Streptomyces sp.
Lorneic acid B C16H22O2 1,2,4-Trisubstituted benzene Shorter alkyl chain Marine Streptomyces sp.
Lorneic acid C C17H24O2 1,2,4-Trisubstituted benzene (E)-1,2-Disubstituted double bond Terrestrial Streptomyces
Lorneic acid D C15H20O2 1,2,4-Trisubstituted benzene No double bond, shorter side chain Terrestrial Streptomyces
Trioxacarcins A–F Varies Linear polyketide with trioxane ring Epoxide and trioxane moieties Marine Streptomyces sp.

Key Structural Insights :

  • Lorneic acids A–D share the 1,2,4-trisubstituted benzene core but differ in side-chain length and functional groups. This compound’s pentane chain and terminal carboxylic acid are critical for PDE5 binding .
  • Trioxacarcins diverge entirely, featuring a trioxane ring system linked to antimicrobial and antitumor activities .

Key Functional Insights :

  • This compound’s PDE5 inhibition is unique among its structural analogs, highlighting the importance of its side-chain length and carboxyl group .
  • Trioxacarcins demonstrate broader bioactivity but lack the aromatic trialkyl substitution seen in lorneic acids .

Q & A

Q. 1.1. What experimental approaches are used to characterize the biosynthesis of Lorneic Acid A in Streptomyces sp.?

Methodological Answer: To study biosynthesis pathways, researchers employ isotopic labeling (e.g., [1-13C]acetate or [1-13C]propionate) combined with NMR analysis. For example, δC values (e.g., 6.71 at position 3 in this compound) and relative isotopic enrichment ratios (e.g., [2-13C]acetate = 4.44 at position 3 in related compounds) help trace carbon incorporation patterns . These methods identify polyketide synthase (PKS) activity and validate biosynthetic gene clusters.

Q. 1.2. How is the structural elucidation of this compound achieved?

Methodological Answer: Structural characterization relies on spectroscopic techniques:

  • NMR : Assign δC values (e.g., 28.8 at position 3 in analogs) to map carbon frameworks.
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve stereochemistry in crystalline derivatives.
    Cross-referencing data with biosynthetic intermediates (e.g., 17-chloroakaeolide) ensures accuracy .

Q. 1.3. What are the key considerations for designing in vitro assays to study this compound’s bioactivity?

Methodological Answer:

  • Dose-response curves : Use purified this compound (≥95% purity) to establish IC50 values.
  • Control experiments : Include solvent controls (e.g., DMSO) and structurally related analogs to rule out nonspecific effects.
  • Reproducibility : Validate results across ≥3 biological replicates, with statistical analysis (e.g., ANOVA) to confirm significance .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in isotopic labeling patterns observed during this compound biosynthesis?

Methodological Answer: Discrepancies (e.g., unexpected [2-13C]acetate incorporation) require:

  • Protocol validation : Ensure isotopic precursor purity and consistent culturing conditions.
  • Pathway modeling : Compare labeling data with predicted PKS mechanisms using tools like antiSMASH.
  • Hypothesis testing : Knock out candidate genes in the PKS cluster to isolate specific enzymatic steps .

Q. 2.2. What strategies optimize this compound yield in heterologous expression systems?

Methodological Answer:

  • Promoter engineering : Use inducible promoters (e.g., tipA) to regulate PKS gene expression.
  • Precursor supplementation : Add propionate or acetate derivatives to culture media.
  • Fermentation optimization : Adjust pH, temperature, and aeration to maximize biomass and secondary metabolite production .

Q. 2.3. How should conflicting bioactivity data from different cell lines be analyzed?

Methodological Answer:

  • Data normalization : Express results as fold-changes relative to housekeeping genes (e.g., GAPDH).
  • Mechanistic studies : Use RNA-seq or proteomics to identify cell-specific targets.
  • Meta-analysis : Compare findings with published datasets (e.g., ChEMBL) to contextualize discrepancies .

Experimental Design & Data Analysis

Q. 3.1. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Methodological Answer:

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) using tools like GraphPad Prism.
  • Outlier detection : Apply Grubbs’ test to exclude anomalous replicates.
  • Error propagation : Report confidence intervals (95% CI) for IC50 values .

Q. 3.2. How can researchers ensure reproducibility in biosynthesis studies?

Methodological Answer:

  • Strain authentication : Use genome sequencing to confirm Streptomyces sp. identity.
  • Standardized protocols : Document media composition, incubation times, and extraction methods in detail (e.g., solvent ratios, centrifugation speeds).
  • Data transparency : Deposit raw NMR spectra and chromatograms in public repositories (e.g., Zenodo) .

Contradiction & Validation

Q. 4.1. How to address discrepancies between computational predictions and experimental results for PKS gene function?

Methodological Answer:

  • Gene knockout validation : Compare metabolite profiles of wild-type and mutant strains.
  • Enzyme assays : Test recombinant PKS domains in vitro for substrate specificity.
  • Machine learning : Train models on experimentally validated gene clusters to improve prediction accuracy .

Q. 4.2. What steps validate the biological relevance of this compound’s in vitro bioactivity?

Methodological Answer:

  • Animal models : Test toxicity and efficacy in disease-relevant models (e.g., murine inflammation assays).
  • Pharmacokinetics : Measure plasma half-life and tissue distribution via LC-MS.
  • Target deconvolution : Use CRISPR-Cas9 screens or thermal proteome profiling .

Data Presentation & Publication

Q. 5.1. How to present isotopic labeling data effectively in research papers?

Methodological Answer:

  • Tabular format : Include δC values, enrichment ratios, and statistical significance (e.g., p-values).
  • Heatmaps : Visualize isotopic incorporation patterns across carbon positions.
  • Supplemental data : Provide raw NMR spectra and isotopic precursor batch records .

Q. 5.2. What are the best practices for documenting synthetic protocols?

Methodological Answer:

  • Step-by-step workflows : Specify reaction conditions (e.g., temperature, catalysts).
  • Analytical validation : Report HPLC purity, melting points, and spectral matches to literature.
  • FAIR principles : Ensure protocols are Findable, Accessible, Interoperable, and Reusable via platforms like protocols.io .

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